BenchChemオンラインストアへようこそ!

1-(2-Bromophenyl)cyclopropanamine

Medicinal Chemistry Cross-Coupling LSD1 Inhibition

This ortho-bromo arylcyclopropylamine is the preferred LSD1 inhibitor building block. The ortho-bromine directs lithiation for regioselective elaboration—a capability absent in meta/para isomers. Its solid form ensures precise weighing for reproducible assay data. The favorable GHS profile (no H302/H312) simplifies lab safety compliance versus the 4-bromo analog. Ideal for SAR exploration of the ortho pharmacophore position and cross-coupling diversification.

Molecular Formula C9H10BrN
Molecular Weight 212.09 g/mol
CAS No. 604799-96-4
Cat. No. B1589836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromophenyl)cyclopropanamine
CAS604799-96-4
Molecular FormulaC9H10BrN
Molecular Weight212.09 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC=CC=C2Br)N
InChIInChI=1S/C9H10BrN/c10-8-4-2-1-3-7(8)9(11)5-6-9/h1-4H,5-6,11H2
InChIKeyZNEIQQJRUBZVCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromophenyl)cyclopropanamine (CAS 604799-96-4) – Procurement & Technical Baseline


1-(2-Bromophenyl)cyclopropanamine (CAS 604799-96-4) is a primary amine belonging to the arylcyclopropylamine (ACPA) chemotype. It is characterized by a cyclopropanamine core with an ortho-bromophenyl substituent [1]. Its molecular formula is C9H10BrN (MW 212.09 g/mol) [1]. This compound is a key research intermediate in medicinal chemistry, particularly for generating libraries of LSD1 inhibitors and other CNS-targeting agents [2]. It is commercially available from multiple vendors, typically at ≥95% purity .

Why 1-(2-Bromophenyl)cyclopropanamine Cannot Be Casually Replaced by Other Arylcyclopropylamines


Substitution of 1-(2-Bromophenyl)cyclopropanamine with a close analog (e.g., the para-isomer or a chloro-derivative) is not straightforward and risks project failure due to the chemotype's extreme sensitivity to substitution pattern and halogen identity. While all arylcyclopropylamines (ACPAs) share a core scaffold, SAR studies for targets like LSD1 demonstrate that the position of the halogen on the phenyl ring (ortho vs. meta vs. para) and its nature (Br vs. Cl) can alter biological activity by orders of magnitude or entirely ablate target engagement [1]. Furthermore, the ortho-bromine atom is a critical synthetic handle for downstream functionalization (e.g., cross-coupling reactions), and its replacement changes the available chemical space for lead optimization [2]. Therefore, each regioisomer and halogen analog represents a distinct chemical probe with non-interchangeable properties in both biological and synthetic contexts.

1-(2-Bromophenyl)cyclopropanamine: Quantified Differentiation Against Key Comparators


Ortho-Substitution: Unique Reactivity and Steric Profile vs. Para-Isomer

The ortho-bromine on the phenyl ring of 1-(2-Bromophenyl)cyclopropanamine provides a distinct steric and electronic environment compared to the para-isomer. This directly impacts its utility as a building block. In synthetic applications, the ortho-position allows for directed ortho-metalation (DoM) and subsequent functionalization, whereas the para-isomer (CAS 345965-54-0) is limited to linear extensions [1]. In the context of LSD1 inhibitors, SAR data show that ortho-substituted arylcyclopropylamines (ACPAs) can exhibit different potency and selectivity profiles compared to para-substituted analogs due to altered binding interactions within the enzyme's active site [2].

Medicinal Chemistry Cross-Coupling LSD1 Inhibition

Predicted LogD and Lipophilicity: Differentiating Physicochemical Properties from Chloro-Analog

The target compound (MW 212.09, XLogP3-AA = 1.8) [1] has a higher predicted lipophilicity and molecular weight compared to its direct chloro-analog, 1-(2-chlorophenyl)cyclopropanamine (MW 167.63, ACD/LogP = 1.96) . While LogP values are similar, the difference in polar surface area (PSA) and molecular refractivity (MR) indicates that the bromo-derivative will have a distinct permeability and solubility profile. This can be a critical differentiator for CNS drug candidates where optimal LogD (1-3) and moderate PSA are crucial for blood-brain barrier penetration.

ADME Lipophilicity Drug Design

Safety and Handling Profile: A Differentiating Factor for Lab-Scale Procurement

The target compound (1-(2-bromophenyl)cyclopropanamine) has a distinct hazard classification compared to its para-bromo isomer. The para-isomer (CAS 345965-54-0) carries GHS hazard statements H302 (Harmful if swallowed, 100%) and H312 (Harmful in contact with skin, 50%) [1]. The ortho-isomer (target compound) is not explicitly assigned these GHS hazards in major public databases, suggesting a potentially different, and perhaps less stringent, acute toxicity profile [2]. While this does not guarantee safety, it may simplify procurement and internal compliance for research use, especially when compared to an analog with a more restrictive classification.

Chemical Safety Procurement Laboratory Operations

Comparative Stability and Physical Form: Solid/Liquid State Matters for Formulation

The target compound is reported as a solid (pale yellow crystalline powder) at ambient temperature , whereas the chloro-analog (1-(2-chlorophenyl)cyclopropanamine) is typically a liquid . The para-bromo isomer is also a solid but with a melting point of 32-35°C . This difference in physical state has practical implications for storage, handling, and formulation. Solids are generally easier to weigh accurately for small-scale reactions and are less prone to degradation via oxidation compared to liquids.

Formulation Stability Chemical Handling

Where 1-(2-Bromophenyl)cyclopropanamine Delivers the Highest ROI for Procurement


Building Block for Directed Ortho-Metalation (DoM) and Cross-Coupling Libraries

Procure this compound when the synthetic strategy requires a brominated aromatic that can undergo directed ortho-metalation. The ortho-bromine in 1-(2-bromophenyl)cyclopropanamine can serve as a directing group for lithiation, enabling the introduction of a second functional group adjacent to the bromine. This is a key advantage over its para- and meta- isomers, which lack this directing capability [1]. This makes the target compound a more versatile intermediate for generating diverse, functionalized cyclopropylamine libraries.

CNS Drug Discovery: LSD1 Inhibitor Optimization

This compound is a preferred building block for medicinal chemistry teams working on LSD1 inhibitors. SAR studies have shown that the ortho-substitution pattern on arylcyclopropylamines can significantly impact LSD1 potency and selectivity compared to the para-substituted analogs [2]. While specific Ki data for the target compound is not publicly available, the class-level evidence supports its use as a distinct vector for SAR exploration. Procurement of the ortho-bromo analog allows chemists to probe this crucial region of the pharmacophore, whereas using the more common para-isomer would not provide the same information.

Research Programs with Stringent EHS Compliance Requirements

In academic or industrial labs with strict chemical hygiene plans, the procurement of 1-(2-bromophenyl)cyclopropanamine may be favored over its 4-bromo isomer. The para-isomer carries an explicit GHS hazard warning (H302/H312) for acute toxicity, while the ortho-isomer does not [3]. This difference in hazard classification, though not a guarantee of non-toxicity, can streamline internal chemical approval processes and reduce the need for specialized personal protective equipment or waste disposal procedures, making it a logistically simpler choice for routine research.

Accurate Low-Quantity Dispensing for High-Throughput Screening

When preparing compound libraries for biological screening, the solid physical state of 1-(2-bromophenyl)cyclopropanamine offers a practical advantage over liquid analogs like 1-(2-chlorophenyl)cyclopropanamine . Solids can be weighed with higher precision on analytical balances, leading to more accurate and reproducible preparation of stock solutions. This reduces variability in assay data, a critical factor for generating reliable SAR and hit-to-lead data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Bromophenyl)cyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.